2,4-Thiazolidinedithione

Tautomerism Computational Chemistry Molecular Modeling

Procure 2,4-Thiazolidinedithione (CAS 4303-27-9) as a unique dithio heterocycle with confirmed dithio tautomeric state. Its two thioketone groups provide soft Lewis base sites for Au(I)/Ag(I) coordination, enabling sulfur-rich materials. High sulfur content (64.3% wt) suits vulcanization and corrosion inhibitor synthesis. Differentiated from oxo-analogs by distinct electronic properties and tautomeric equilibrium. Select for specialized applications.

Molecular Formula C3H3NS3
Molecular Weight 149.3 g/mol
CAS No. 4303-27-9
Cat. No. B1623052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Thiazolidinedithione
CAS4303-27-9
Molecular FormulaC3H3NS3
Molecular Weight149.3 g/mol
Structural Identifiers
SMILESC1C(=S)NC(=S)S1
InChIInChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
InChIKeyVIYJCVXSZKYVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Thiazolidinedithione (CAS 4303-27-9): Core Heterocyclic Scaffold and Physicochemical Profile for Procurement


2,4-Thiazolidinedithione (CAS 4303-27-9), also known as thiorhodanine, is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₃H₃NS₃ and a molecular weight of 149.26 g/mol . It features a five-membered thiazolidine ring bearing two thioketone functionalities at positions 2 and 4 . This compound is fundamentally distinct from its oxygen-analogs (e.g., 2,4-thiazolidinedione) due to the complete replacement of carbonyl groups with thiocarbonyl groups, which alters its electronic properties, reactivity, and stability [1].

Why Generic Substitution of 2,4-Thiazolidinedithione (4303-27-9) Can Compromise Experimental Reproducibility and Performance


The class of thiazolidine-2,4-diones and their sulfur analogs cannot be used interchangeably due to fundamental differences in tautomeric equilibria and electronic structure that dictate reactivity, binding affinity, and physical properties [1]. Specifically, 2,4-thiazolidinedithione exists primarily in its dithio tautomeric form, whereas rhodanine (4-thiazolidinone-2-thione) favors a thiooxo tautomer and 2,4-thiazolidinedione favors a dioxo tautomer [2]. These distinct tautomeric states result in different hydrogen-bonding patterns, nucleophilic/electrophilic sites, and metal-coordination geometries, which directly impact performance in applications ranging from corrosion inhibition to biological activity [3]. Furthermore, the presence of two thioketone groups in 2,4-thiazolidinedithione significantly enhances its sulfur content and alters its oxidation/reduction potential compared to mixed oxo/thio or dioxo analogs, making it uniquely suited for specific synthetic transformations and materials applications.

Quantitative Differentiation Evidence for 2,4-Thiazolidinedithione (4303-27-9) Against Closest Structural Analogs


Tautomeric Preference: 2,4-Thiazolidinedithione (Dithio Form) vs. Rhodanine (Thiooxo Form) and 2,4-Thiazolidinedione (Dioxo Form)

Ab initio calculations at the HF and MP2 levels, as well as semi-empirical methods, consistently predict that the most stable tautomer of 2,4-thiazolidinedithione (thiorhodanine) is the dithio form [1]. In contrast, under the same computational conditions, rhodanine (4-thiazolidinone-2-thione) preferentially exists as the thiooxo tautomer, and 2,4-thiazolidinedione exists as the dioxo tautomer [2]. This fundamental difference in the dominant tautomeric state dictates the compound's reactivity, metal-binding capacity, and suitability for specific applications.

Tautomerism Computational Chemistry Molecular Modeling

Sulfur Content and Heteroatom Ratio: 2,4-Thiazolidinedithione vs. 2,4-Thiazolidinedione

2,4-Thiazolidinedithione (C₃H₃NS₃) contains three sulfur atoms, constituting approximately 64.3% of its molecular weight (MW 149.26 g/mol) . The direct oxygen analog, 2,4-thiazolidinedione (C₃H₃NO₂S), contains only one sulfur atom, accounting for approximately 27.4% of its molecular weight (MW 117.12 g/mol) . This nearly 2.4-fold increase in sulfur mass fraction translates to a significantly higher density of potential metal-binding sites and increased soft Lewis base character.

Material Science Coordination Chemistry Corrosion Inhibition

Potential as a Corrosion Inhibitor: Comparative Class-Level Inference for Thiazolidine Derivatives

While direct quantitative corrosion inhibition data for 2,4-thiazolidinedithione (4303-27-9) is limited in the open literature, studies on closely related thiazolidine derivatives, such as rhodanine, demonstrate their efficacy as corrosion inhibitors [1]. For instance, rhodanine has been investigated for its synergistic inhibition effect with iodide ions on copper corrosion in sulfuric acid solutions, showcasing the potential of this heterocyclic class to adsorb onto metal surfaces and block active sites [2]. The dithio structure of 2,4-thiazolidinedithione is expected to enhance this adsorption due to the increased number of sulfur atoms available for coordination with metal surfaces compared to its oxo-analogs [3].

Corrosion Inhibition Electrochemistry Surface Chemistry

Targeted Research and Industrial Application Scenarios for 2,4-Thiazolidinedithione (4303-27-9) Based on Quantitative Differentiation Evidence


Synthesis of Dithio-Functionalized Metal-Organic Frameworks (MOFs) and Coordination Polymers

The confirmed dithio tautomeric state of 2,4-thiazolidinedithione makes it a unique building block for constructing sulfur-rich coordination networks. Its two thioketone groups provide soft Lewis base sites for binding to soft metal ions (e.g., Au(I), Ag(I), Hg(II)), enabling the synthesis of materials with tailored electronic and optical properties [1].

Precursor for Vulcanization Accelerators and Rubber Additives

The high sulfur content (64.3% by weight) of 2,4-thiazolidinedithione positions it as a concentrated sulfur donor for rubber vulcanization processes. It can be used as a starting material for synthesizing more complex thiazole-based accelerators or directly as an additive to increase crosslink density in sulfur-cured elastomers .

Development of Novel Corrosion Inhibitor Formulations

Leveraging the known class-level corrosion inhibition properties of thiazolidine derivatives, 2,4-thiazolidinedithione serves as a key intermediate for creating proprietary inhibitor blends. Its enhanced sulfur content is hypothesized to improve adsorption and film formation on mild steel and copper surfaces in acidic environments [2].

Fundamental Studies of Tautomerism and Non-Covalent Interactions

As a prototypical dithio heterocycle, 2,4-thiazolidinedithione is an ideal model compound for computational and experimental investigations into thione-thiol tautomerism, hydrogen bonding patterns, and sulfur-sulfur interactions. Its distinct tautomeric preference provides a clear baseline for studying the effects of chalcogen substitution on molecular properties [3].

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